{[(9E)-2,3-Dicyano-9H-indeno[1,2-B]pyrazin-9-ylidene]amino}urea
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Overview
Description
{[(9E)-2,3-Dicyano-9H-indeno[1,2-B]pyrazin-9-ylidene]amino}urea is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure that includes both indeno and pyrazine rings, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of {[(9E)-2,3-Dicyano-9H-indeno[1,2-B]pyrazin-9-ylidene]amino}urea typically involves multiple steps, starting with the formation of the indeno[1,2-b]pyrazine core This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
{[(9E)-2,3-Dicyano-9H-indeno[1,2-B]pyrazin-9-ylidene]amino}urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.
Scientific Research Applications
{[(9E)-2,3-Dicyano-9H-indeno[1,2-B]pyrazin-9-ylidene]amino}urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of {[(9E)-2,3-Dicyano-9H-indeno[1,2-B]pyrazin-9-ylidene]amino}urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
{[(9E)-2,3-Dicyano-9H-indeno[1,2-B]pyrazin-9-ylidene]amino}urea can be compared with other similar compounds such as:
- 9-((Allyloxy)imino)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile
- (9E)-9-(Ethoxyimino)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile These compounds share the indeno[1,2-b]pyrazine core but differ in their substituents, which can significantly affect their chemical properties and applications. The unique combination of cyano groups and the urea moiety in this compound distinguishes it from these similar compounds, providing it with distinct reactivity and potential applications .
Properties
Molecular Formula |
C14H7N7O |
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Molecular Weight |
289.25 g/mol |
IUPAC Name |
(2,3-dicyano-1H-indeno[2,3-b]pyrazin-9-yl)iminourea |
InChI |
InChI=1S/C14H7N7O/c15-5-9-10(6-16)19-13-11(18-9)7-3-1-2-4-8(7)12(13)20-21-14(17)22/h1-4,19H,(H2,17,22) |
InChI Key |
YUNOJZVEMFGSDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C2=NC(=C(N3)C#N)C#N)N=NC(=O)N |
Origin of Product |
United States |
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